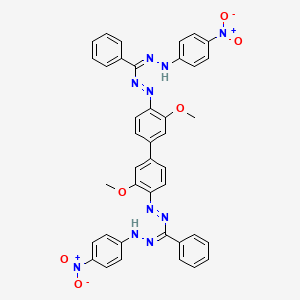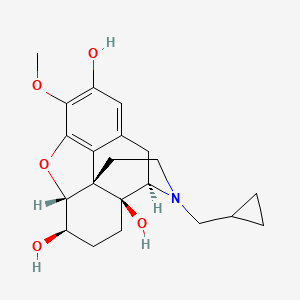
Pinidine
Vue d'ensemble
Description
Pinidine is a chemical compound with the molecular formula C9H17N . It is also known as (2R,6R)-2-Methyl-6-(1E)-1-propen-1-ylpiperidine . The molecule contains a total of 27 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, and 1 secondary amine .
Synthesis Analysis
The synthesis of this compound or similar piperidine derivatives often involves diastereoselective reactions of chiral 1,3-oxazolidines with Grignard reagents . The Hantzsch Dihydropyridine (Pyridine) Synthesis is another method that allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia .
Molecular Structure Analysis
The structure of this compound is similar to benzene, with one methine group replaced by a nitrogen atom . The 3D chemical structure image of this compound displays both the three-dimensional position of the atoms and the bonds between them .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 139.23798 g/mol . It is a heterocyclic compound, and its structure contains a six-membered ring and a secondary amine .
Applications De Recherche Scientifique
Synthesis and Stereochemistry
- Pinidine, a major constituent of Pinus sabiniana and related species, has been the focus of various synthetic and stereochemical studies. The complete stereochemistry of this compound was established over 40 years ago, with further research elaborating on its structure and biosynthesis. Notably, research has been conducted on stereocontrolled syntheses of this compound enantiomers, contributing significantly to the field of organic chemistry and medicinal chemistry (Poerwono et al., 1998) (Hill et al., 1965).
Pharmacological Importance of Piperidine Alkaloids
- Piperidine alkaloids, including this compound, have garnered interest due to their significant medicinal properties. Research in this area has focused on understanding the chemical structure and biological functions of these alkaloids. This compound, as part of this group, has been studied for its potential applications in therapeutic developments (Singh et al., 2021).
Chemical Synthesis and Methodologies
- The chemical synthesis of this compound has been an area of active research. Various methods and approaches have been explored to synthesize this compound and its enantiomers. These studies contribute to the advancement of synthetic methodologies in organic chemistry (Oppolzer & Merifield, 1993) (Momose et al., 1996).
Potential Therapeutic Applications
- While direct research on this compound's therapeutic applications is limited, its classification within piperidine alkaloids suggests potential pharmacological uses. Piperidine alkaloids are being explored for various clinical applications, including neurological and cardiovascular treatments. However, more focused research on this compound is needed to elucidate its specific therapeutic potentials (Kirihara et al., 1999).
Comparative Studies with Other Alkaloids
- Comparative studies of this compound with other alkaloids have been undertaken to better understand its unique chemical and biological properties. These studies provide insights into the diverse nature of alkaloids and their potential implications in various fields, including pharmacology and synthetic chemistry (Hill & Yuri, 1977).
Role in Alkaloid Biosynthesis
- Research on this compound has also contributed to a broader understanding of alkaloid biosynthesis, particularly in the context of conifer species. This research has implications for both botanical studies and the pharmaceutical industry, where alkaloids play a crucial role (Lee et al., 2017).
Orientations Futures
The broad range of therapeutic applications of piperidines has paved a way for researchers to implant the nucleus from time to time in diversified pharmacophores and establish a new profile . Given the importance of the piperidine nucleus, future research may focus on producing scaffolds of the highest therapeutic efficacy .
Propriétés
IUPAC Name |
(2R,6R)-2-methyl-6-[(E)-prop-1-enyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-3-5-9-7-4-6-8(2)10-9/h3,5,8-10H,4,6-7H2,1-2H3/b5-3+/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQRNYIKPJXYLU-ZHBVTVBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1CCCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[C@H]1CCC[C@H](N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701241341 | |
| Record name | (2R,6R)-2-Methyl-6-(1E)-1-propen-1-ylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501-02-0 | |
| Record name | (2R,6R)-2-Methyl-6-(1E)-1-propen-1-ylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,6R)-2-Methyl-6-(1E)-1-propen-1-ylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701241341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[3-Hydroxy-2-(3-hydroxyocta-1,5-dienyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1234042.png)
![6-Chloro-4-[[(2-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-1-benzopyran-2-one](/img/structure/B1234044.png)

![(1R,3E,6R,7E,11E,14S,16R,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1234048.png)





](/img/structure/B1234056.png)




